4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole
Description
4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzyloxyphenyl group, a pyrrolidine ring, and a dimethyl oxazole moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
3,5-dimethyl-4-[1-[(4-phenylmethoxyphenyl)methyl]pyrrolidin-2-yl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-23(18(2)27-24-17)22-9-6-14-25(22)15-19-10-12-21(13-11-19)26-16-20-7-4-3-5-8-20/h3-5,7-8,10-13,22H,6,9,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSNPEIOCXNZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the benzyloxyphenyl and dimethyl oxazole groups. One common method involves the use of salicylaldehyde, pyrrolidine, and (4-(hydroxymethyl)phenyl)boronic acid in a solvent like 1,4-dioxane under reflux conditions . The reaction mixture is then worked up by dilution with water and extraction with ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyloxyphenyl group, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
α-Pyrrolidinoisohexanophenone (α-PiHP): A stimulant drug with a similar pyrrolidine structure.
4-((1-(Benzyloxy)-2-methylpropan-2-yl)amino)phenyl trifluoromethanesulfonate: A chemically differentiated building block for organic synthesis.
Uniqueness
4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and research contexts, making it a valuable compound in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
